
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and proteins. This compound has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
作用機序
The mechanism of action of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves its ability to inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that plays a role in cell division. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its ability to inhibit certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of these proteins. Additionally, this compound has been shown to have potential applications in drug development, which makes it a valuable compound for drug discovery research. One limitation of using this compound in lab experiments is its limited solubility, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide. One area of research is to further study its potential applications in cancer treatment and Alzheimer's disease. Additionally, research could be done to optimize the synthesis method of this compound to improve its yield and solubility. Finally, research could be done to study the structure-activity relationship of this compound to identify more potent analogs.
合成法
The synthesis of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves a multistep process. The first step involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)acetic acid ethyl ester. This compound is then reacted with 2-(hydroxymethyl)pyrrolidine to form 2-(hydroxymethyl)-N-(4-bromo-1-ylphenyl)pyrrolidine-1-carboxamide. Finally, the compound is treated with indazole to form 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide.
特性
IUPAC Name |
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-13-17-5-3-11-22(17)19(25)21-15-7-9-16(10-8-15)23-18-6-2-1-4-14(18)12-20-23/h1-2,4,6-10,12,17,24H,3,5,11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFQKRQKVXCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


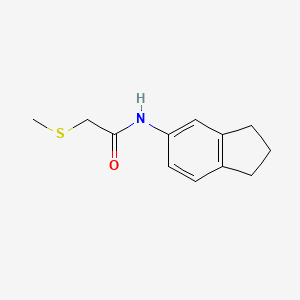
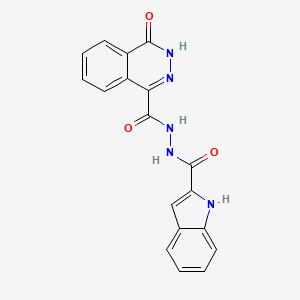
![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
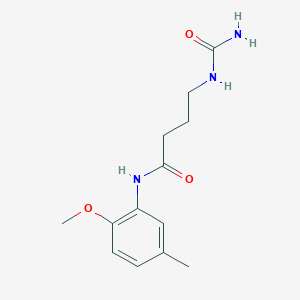
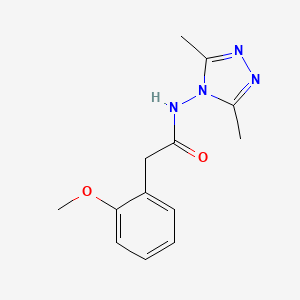
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)

![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
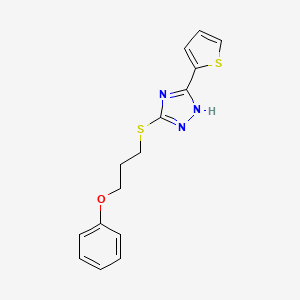
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)